molecular formula C14H20N2S B6108010 N-[3-(methylthio)phenyl]quinuclidin-3-amine

N-[3-(methylthio)phenyl]quinuclidin-3-amine

Cat. No. B6108010
M. Wt: 248.39 g/mol
InChI Key: UHHDNZANHAVZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]quinuclidin-3-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTMQ, and it belongs to a class of compounds called quinuclidines. MTMQ has been shown to have a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate the mechanisms of action of different biological processes.

Mechanism of Action

The exact mechanism of action of MTMQ is not fully understood, but it is thought to act primarily by binding to specific biological targets and modulating their activity. This can include binding to receptors and altering their signaling pathways, or binding to enzymes and inhibiting their activity. MTMQ may also affect the function of ion channels, which are critical for the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
MTMQ has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function. It has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful for treating a range of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTMQ in laboratory experiments is its ability to selectively target specific biological targets. This can make it useful for investigating the mechanisms of action of different biological processes, and for developing new drugs and therapies. However, one of the limitations of using MTMQ is that it can be difficult to synthesize in large quantities, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on MTMQ. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. MTMQ may also be useful for investigating the mechanisms of action of different biological processes, and for developing new tools and techniques for studying these processes. Additionally, further research is needed to fully understand the mechanism of action of MTMQ and its potential applications in scientific research.

Synthesis Methods

The synthesis of MTMQ involves the reaction of 3-chloroaniline with 3-methylthiophenol to form 3-(methylthio)aniline. This compound is then reacted with quinuclidine to form MTMQ. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

MTMQ has been used in a variety of scientific research applications, including studies of neurotransmitter receptors, ion channels, and enzymes. It has been shown to have a range of effects on these biological targets, including modulation of receptor activity, inhibition of enzyme activity, and alteration of ion channel function.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-17-13-4-2-3-12(9-13)15-14-10-16-7-5-11(14)6-8-16/h2-4,9,11,14-15H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDNZANHAVZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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